![molecular formula C15H10ClNO3 B2784451 2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione CAS No. 220966-20-1](/img/structure/B2784451.png)
2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione” is a derivative of isoindole-1,3-dione . Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .
Synthesis Analysis
The synthesis of isoindole-1,3-dione derivatives has been documented in the literature . They are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been reported, including the reaction of benzyne with N-substituted imidazoles .
Molecular Structure Analysis
The molecular formula of “2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione” is C15H10ClNO3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .
Chemical Reactions Analysis
The overall transformation involved in the synthesis of isoindole-1,3-dione derivatives involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Physical And Chemical Properties Analysis
The molecular weight of “2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione” is 287.7 . The physicochemical properties of new phthalimides can be determined based on Lipinski’s rule .
科学的研究の応用
Medicinal Chemistry: Dopamine Receptor Modulation
Isoindoline derivatives, including 2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione, have been studied for their potential to modulate dopamine receptors, which is crucial in the treatment of neurological disorders such as Parkinson’s disease . The compound’s affinity for the dopamine D2 receptor suggests its application as a ligand in therapeutic agents targeting this receptor.
Neuropharmacology: Parkinsonism Treatment
In vivo studies have demonstrated that certain isoindoline derivatives can reverse Parkinsonism symptoms induced by neurotoxins . This highlights the compound’s potential as a neuroprotective agent and its role in developing treatments for Parkinson’s disease.
Alzheimer’s Disease Research
Isoindoline-1,3-dione compounds have shown inhibition of β-amyloid protein aggregation , suggesting a possible application in Alzheimer’s disease research and treatment. This property could be leveraged to develop drugs that slow down the progression of Alzheimer’s by preventing plaque formation.
Green Chemistry: Solventless Synthesis
The synthesis of isoindoline derivatives, including 2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione, can be achieved through green chemistry principles . This involves solventless conditions, which is an environmentally friendly approach that reduces the use of harmful solvents in chemical synthesis.
Pharmaceutical Synthesis: Drug Intermediates
Isoindoline compounds serve as important intermediates in the synthesis of various drugs . Their structural versatility allows for the creation of a wide range of pharmaceuticals with diverse therapeutic effects.
Herbicide Development
The chemical structure of isoindoline-1,3-diones makes them suitable candidates for developing herbicides . Their potential activity against specific plant enzymes could be harnessed to control weed growth in agriculture.
将来の方向性
特性
IUPAC Name |
2-[(3-chlorophenoxy)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-10-4-3-5-11(8-10)20-9-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEVYSBKLKQYJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)COC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenoxy)methyl]isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

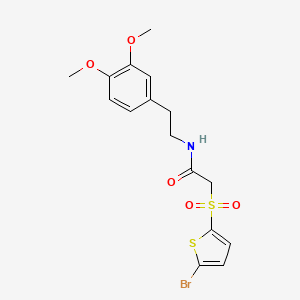
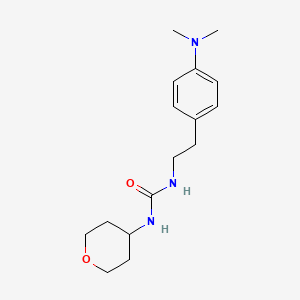

![N-(4-(tert-butyl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine](/img/structure/B2784372.png)
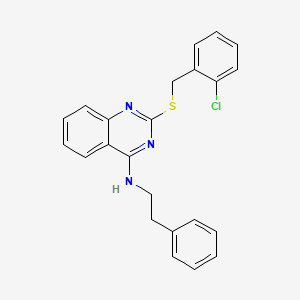
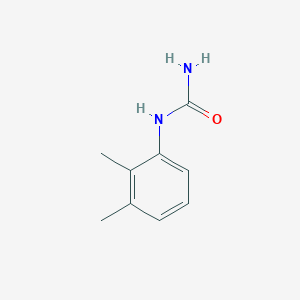
![2-chloro-N-ethyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2784375.png)
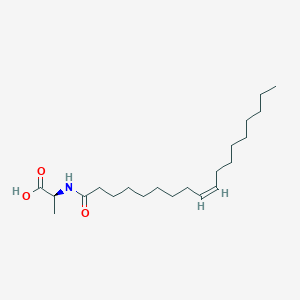

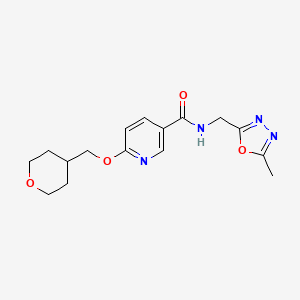
![6-Methyl-3-[2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2784384.png)
![neopentyl N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2784385.png)

![6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2784390.png)